molecular formula C19H18N2O3 B223046 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide CAS No. 160282-30-4

2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide

Cat. No.: B223046
CAS No.: 160282-30-4
M. Wt: 322.4 g/mol
InChI Key: ZUBFSEWUFGRIGK-YPKPFQOOSA-N
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Description

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone functional group, which is a key component in many chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide typically involves the condensation of ethyl acetoacetate with benzhydrylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazones, while reduction can produce amines.

Scientific Research Applications

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate stands out due to its unique hydrazone functional group and the versatility it offers in chemical reactions

Properties

CAS No.

160282-30-4

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate

InChI

InChI=1S/C19H18N2O3/c1-2-24-18(23)14-13-17(22)20-21-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,20,22)/b14-13-

InChI Key

ZUBFSEWUFGRIGK-YPKPFQOOSA-N

Isomeric SMILES

CCOC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

SMILES

CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

ethyl (Z)-3-[(benzhydrylideneamino)carbamoyl]prop-2-enoate

Origin of Product

United States

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